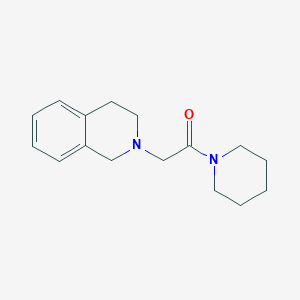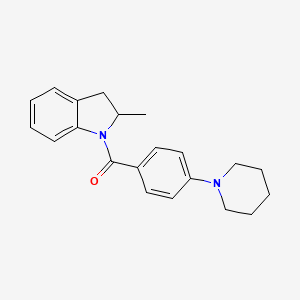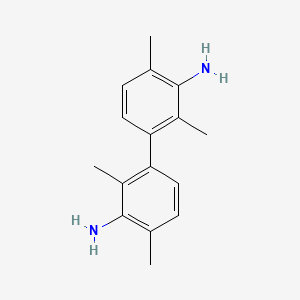
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone, also known as DPIE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPIE is a piperidine derivative that has been synthesized using different methods and has shown promising results in several studies.
作用機序
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone is not fully understood, but it is believed to act as a dopamine D1 receptor agonist. 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone has been shown to bind to the dopamine D1 receptor with high affinity and activate downstream signaling pathways. The activation of the dopamine D1 receptor has been implicated in several physiological and behavioral processes, including motor control, reward, and motivation.
Biochemical and Physiological Effects:
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone can increase the release of dopamine in the brain and activate downstream signaling pathways. In vivo studies have shown that 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone can improve cognitive function and motor control in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D1 receptor, its stability, and its ability to cross the blood-brain barrier. However, 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone also has limitations, including its potential toxicity and the need for careful handling and purification due to its sensitivity to air and moisture.
将来の方向性
There are several future directions for research on 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone. One area of interest is the development of new 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone derivatives with improved pharmacological properties, such as increased selectivity and reduced toxicity. Another area of interest is the investigation of the role of the dopamine D1 receptor in other physiological and behavioral processes, such as addiction and learning and memory. Additionally, the use of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone as a radioligand for imaging studies could provide new insights into the function of the dopamine D1 receptor in the brain.
合成法
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone has been synthesized using different methods, including the condensation reaction of 2-aminobenzophenone and 1-piperidin-4-one, and the reductive amination of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-yl-ethanone hydrochloride with sodium borohydride. The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone is a multi-step process that requires careful attention to detail and purification to obtain a high yield and purity of the final product.
科学的研究の応用
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone has been investigated for its potential as a drug candidate for the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone has been used as a tool to study the role of dopamine receptors in the brain. In pharmacology, 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone has been investigated for its potential as a radioligand for imaging studies.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(18-9-4-1-5-10-18)13-17-11-8-14-6-2-3-7-15(14)12-17/h2-3,6-7H,1,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPYHZJQHIPOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-piperidin-1-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)

![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)



![1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)


